molecular formula C12H11ClN2O2S B2965972 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034608-07-4

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2965972
CAS No.: 2034608-07-4
M. Wt: 282.74
InChI Key: CLNIEQFBKRORQH-UHFFFAOYSA-N
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Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone is a fascinating compound that bridges several domains of organic chemistry, displaying unique structural features that make it of particular interest in scientific research and industrial applications. Its molecular configuration combines a chloro-thieno-pyridine ring with a methylisoxazolyl unit, imparting specific reactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone typically involves a multi-step process. One common method starts with the preparation of 2-chloro-thieno[3,2-c]pyridine via cyclization reactions, followed by the functionalization of the pyridine ring. The next step involves the introduction of the 5-methylisoxazolyl moiety through a nucleophilic substitution reaction. Optimal reaction conditions, such as temperature control and pH adjustments, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound often employs batch or continuous flow reactors to accommodate large-scale synthesis. Advanced purification techniques such as recrystallization and chromatographic methods are employed to achieve high purity. Efficient synthesis also focuses on minimizing by-products and optimizing reaction parameters to ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, forming corresponding oxo derivatives.

  • Reduction: Reduction can occur at the pyridine ring, resulting in the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

  • Substitution: Sodium hydride or other strong bases are used to facilitate nucleophilic substitution at the chloro position.

Major Products

The major products formed from these reactions depend on the conditions and reagents used. Oxidation typically yields oxo derivatives, reduction produces hydrogenated products, and substitution leads to a variety of functionally modified derivatives.

Scientific Research Applications

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone has found extensive use in several scientific domains:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

  • Biology: Research indicates potential bioactive properties, making it a candidate for drug discovery and development.

  • Medicine: The compound's unique structure is being explored for its potential therapeutic applications, particularly in treating specific diseases.

  • Industry: It is used in the production of specialty chemicals and as a precursor for advanced materials.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets. The chloro and isoxazolyl groups are key to its biological activity, influencing binding affinity and specificity. Pathways involving oxidative stress and enzyme inhibition are areas of active investigation to elucidate its full mechanism.

Comparison with Similar Compounds

Compared to other chloro-thieno-pyridines and methylisoxazolyl derivatives, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone stands out due to its balanced reactivity and stability. Similar compounds include:

  • 2-chloro-thieno[3,2-c]pyridine: Shares the thieno-pyridine core but lacks the isoxazole group.

  • 5-methylisoxazole derivatives: Similar reactivity but differ in core structure.

This compound's unique combination of functional groups makes it a versatile candidate for a broad spectrum of applications.

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-7-4-9(14-17-7)12(16)15-3-2-10-8(6-15)5-11(13)18-10/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNIEQFBKRORQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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